molecular formula C12H14O2 B177322 4-Vinylbenzyl glycidyl ether CAS No. 113538-80-0

4-Vinylbenzyl glycidyl ether

Cat. No.: B177322
CAS No.: 113538-80-0
M. Wt: 190.24 g/mol
InChI Key: ZADXFVHUPXKZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Vinylbenzyl glycidyl ether: is an organic compound with the chemical formula C12H14O2 . It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol, chloroform, and ether. This compound is known for its reactivity due to the presence of both vinyl and glycidyl groups, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions:

4-Vinylbenzyl glycidyl ether can be synthesized through the reaction of 4-vinylbenzyl chloride with glycidol . The reaction is typically carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions. Sodium hydride is used as a base to deprotonate the glycidol, which then reacts with 4-vinylbenzyl chloride to form the desired product .

Industrial Production Methods:

In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The reaction is conducted in a solvent such as dimethylformamide (DMF) to facilitate the mixing of reactants and to control the reaction temperature. The product is then purified through distillation or recrystallization to achieve the desired purity .

Mechanism of Action

The mechanism of action of 4-vinylbenzyl glycidyl ether involves its reactivity due to the presence of both vinyl and glycidyl groups. The vinyl group can undergo polymerization, forming long chains that contribute to the material’s mechanical properties. The glycidyl group can react with nucleophiles, leading to the formation of cross-linked networks that enhance the material’s thermal and chemical resistance .

Molecular Targets and Pathways:

Properties

IUPAC Name

2-[(4-ethenylphenyl)methoxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-10-3-5-11(6-4-10)7-13-8-12-9-14-12/h2-6,12H,1,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADXFVHUPXKZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)COCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474058
Record name 4-Vinylbenzyl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113538-80-0
Record name 4-Vinylbenzyl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Vinylbenzyl glycidyl ether
Reactant of Route 2
Reactant of Route 2
4-Vinylbenzyl glycidyl ether
Reactant of Route 3
Reactant of Route 3
4-Vinylbenzyl glycidyl ether
Reactant of Route 4
Reactant of Route 4
4-Vinylbenzyl glycidyl ether
Reactant of Route 5
Reactant of Route 5
4-Vinylbenzyl glycidyl ether
Reactant of Route 6
4-Vinylbenzyl glycidyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.